methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate
Brand Name: Vulcanchem
CAS No.: 2640818-13-7
VCID: VC11863970
InChI: InChI=1S/C21H21N3O3/c1-24-19(12-14-23-24)16-5-3-15(4-6-16)11-13-22-20(25)17-7-9-18(10-8-17)21(26)27-2/h3-10,12,14H,11,13H2,1-2H3,(H,22,25)
SMILES: CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC
Molecular Formula: C21H21N3O3
Molecular Weight: 363.4 g/mol

methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate

CAS No.: 2640818-13-7

Cat. No.: VC11863970

Molecular Formula: C21H21N3O3

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate - 2640818-13-7

Specification

CAS No. 2640818-13-7
Molecular Formula C21H21N3O3
Molecular Weight 363.4 g/mol
IUPAC Name methyl 4-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethylcarbamoyl]benzoate
Standard InChI InChI=1S/C21H21N3O3/c1-24-19(12-14-23-24)16-5-3-15(4-6-16)11-13-22-20(25)17-7-9-18(10-8-17)21(26)27-2/h3-10,12,14H,11,13H2,1-2H3,(H,22,25)
Standard InChI Key ALWKGHKEEPJTBB-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC
Canonical SMILES CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is methyl 4-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethylcarbamoyl]benzoate, reflecting its three primary components:

  • A methyl benzoate moiety at position 4 of the central benzene ring.

  • A carbamoyl linker (–NH–C(=O)–) connecting the benzoate to an ethyl group.

  • A 4-(1-methyl-1H-pyrazol-5-yl)phenyl substituent on the ethyl chain.

Its molecular formula is C21H21N3O3, with a molecular weight of 363.4 g/mol. The SMILES notation (CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC) and InChIKey (ALWKGHKEEPJTBB-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Structural Characterization

The compound’s structure integrates multiple pharmacophoric elements:

  • Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, known for participating in hydrogen bonding and π-π stacking interactions with biological targets.

  • Carbamoyl group: A versatile linker that enhances solubility and provides a site for structural diversification.

  • Methyl benzoate: A lipophilic ester group influencing membrane permeability and metabolic stability.

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate typically involves a multi-step sequence:

  • Pyrazole ring formation: Cyclocondensation of hydrazine derivatives with diketones or alkynones under acidic or basic conditions.

  • Ethylcarbamoyl introduction: Coupling of 4-(pyrazolyl)phenethylamine with activated benzoic acid derivatives (e.g., acyl chlorides or mixed anhydrides).

  • Esterification: Protection of the carboxylic acid group as a methyl ester using methanol under catalytic acid conditions.

Key Reaction Conditions

  • Coupling step: Employing carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF at 0–25°C.

  • Purification: Chromatographic techniques (silica gel or HPLC) to isolate the product from unreacted intermediates.

Physicochemical and Pharmacokinetic Properties

Calculated Physicochemical Parameters

PropertyValue
Molecular weight363.4 g/mol
LogP (octanol-water)~2.8 (estimated)
Hydrogen bond donors2
Hydrogen bond acceptors7
Polar surface area89.9 Ų

The logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area (89.9 Ų) aligns with compounds exhibiting oral bioavailability, as values <140 Ų are generally favorable for intestinal absorption .

Solubility and Stability

  • Aqueous solubility: Estimated at 0.01–0.1 mg/mL in neutral buffers, with improved solubility in DMSO or ethanol.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the ester and carbamoyl groups.

Analytical Profiling and Quality Control

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.02 (d, 2H, benzoate Ar–H), 7.85 (s, 1H, pyrazole C–H).

    • δ 3.87 (s, 3H, OCH3), 2.51 (t, 2H, –CH2NH–).

  • HPLC: Retention time ~12.3 min (C18 column, 70:30 acetonitrile/water).

Challenges and Future Directions

Synthetic and Metabolic Limitations

  • Synthetic complexity: Multi-step synthesis reduces scalability; flow chemistry approaches may optimize yield.

  • Metabolic susceptibility: Ester hydrolysis in vivo may necessitate prodrug strategies or structural stabilization.

Research Opportunities

  • Structure-activity relationship (SAR) studies: Modifying the pyrazole’s substituents to enhance potency against specific kinases.

  • Cocrystallization assays: Elucidating binding modes with target proteins to guide rational design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator